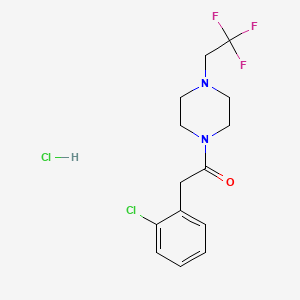

2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N2O.ClH/c15-12-4-2-1-3-11(12)9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNJWXTYYZXBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)CC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2,2,2-trifluoroethyl moiety. Its molecular formula is with a molecular weight of approximately 314.73 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.73 g/mol |

| XLogP3-AA | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine structure allows for enhanced binding affinity to targets in the central nervous system (CNS), potentially modulating neurotransmitter systems such as serotonin and dopamine pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects, possibly through serotonin receptor modulation.

- Antipsychotic Potential : The structural features indicate potential antipsychotic activity, making it a candidate for further investigation in treating schizophrenia and related disorders.

- Antimicrobial Properties : Some derivatives of piperazine compounds have shown antimicrobial activity, suggesting this compound may also possess similar properties.

Case Studies and Research Findings

- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant properties. The findings indicated that modifications on the piperazine ring significantly affected the binding affinity to serotonin receptors, enhancing their potential as antidepressants .

- Antipsychotic Activity : Research conducted on related compounds demonstrated that certain piperazine derivatives exhibited antipsychotic effects in animal models. These studies highlighted the importance of substituent groups in modulating receptor interactions .

- Antimicrobial Studies : A comparative study involving piperazine derivatives revealed that some compounds showed significant activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential in treating various medical conditions:

- CNS Disorders : Research indicates that compounds with similar structures may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of specific enzymes related to these conditions has been a focus of studies using derivatives of this compound .

- Metabolic Syndrome : There is evidence suggesting that the compound can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol levels. This inhibition may provide therapeutic benefits for conditions associated with metabolic syndrome, such as type 2 diabetes and obesity .

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. Studies evaluating the efficacy of related piperazine derivatives revealed significant antibacterial and antifungal activities, indicating potential applications in treating infections .

Synthesis and Characterization

The synthesis of 2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. The characterization of synthesized compounds is performed using techniques such as:

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compounds, ensuring their suitability for further biological testing.

Case Studies

Several studies have documented the application of similar compounds in therapeutic contexts:

- Inhibition Studies : A study published in Pharmaceutical Chemistry Journal explored the inhibitory effects of piperazine derivatives on enzymes linked to metabolic disorders. The results indicated that modifications to the piperazine ring significantly enhanced inhibitory potency against target enzymes .

- Microbial Efficacy : Research conducted on a series of piperidine derivatives demonstrated their effectiveness against various bacterial strains. The compounds exhibited a broad spectrum of antimicrobial activity, suggesting that structural variations can lead to enhanced bioactivity .

- Neuroprotective Effects : Investigations into neuroprotective properties showed that certain derivatives could mitigate neuronal damage in vitro, hinting at their potential use in neurodegenerative disease therapies .

Q & A

Q. What are the key steps and considerations in synthesizing 2-(2-Chlorophenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride?

- Methodological Answer : The synthesis involves multi-step reactions:

Piperazine Functionalization : Reacting piperazine with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .

Acylation : Coupling the trifluoroethyl-piperazine intermediate with 2-chlorophenyl acetyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Salt Formation : Treating the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility .

- Critical Variables : Solvent purity (<99%), temperature control (±2°C), and stoichiometric ratios (1:1.1 for acylation) to avoid byproducts.

Q. How is the compound structurally characterized?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., orthorhombic space group P2₁2₁2₁, unit cell parameters a = 7.935 Å, b = 8.461 Å, c = 19.004 Å) .

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 7.35 (aromatic protons), δ 4.05 (trifluoroethyl group), δ 3.64–2.51 (piperazine protons) .

- ¹³C NMR : Signals at δ 161.16 (carbonyl), δ 131.24 (chlorophenyl), δ 54.87 (piperazine carbons) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (m/z 270.73 [M+H]⁺) .

Q. What factors influence its solubility and formulation for biological studies?

- Methodological Answer :

- Hydrochloride Salt : Enhances aqueous solubility (≥10 mg/mL in PBS, pH 7.4) .

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; avoid surfactants due to potential interference in receptor binding assays .

- pH Stability : Stable in pH 4–8; degradation observed at pH >10 due to piperazine ring hydrolysis .

Q. What pharmacological targets are hypothesized for this compound?

- Methodological Answer :

- Neurotransmitter Receptors : Piperazine derivatives often target serotonin (5-HT₃) or dopamine receptors. Use radioligand displacement assays (e.g., [³H]GR65630 for 5-HT₃) to evaluate affinity .

- Enzyme Inhibition : Test against kinases (e.g., PKC) via fluorescence polarization assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer :

- Solvent Screening : Compare DCM (yield: 70%) vs. THF (yield: 55%) for acylation; DCM reduces steric hindrance .

- Catalysts : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation (yield increase by 15%) .

- Temperature Gradients : Stepwise heating (0°C → 25°C over 2 hours) minimizes decomposition .

Q. Which computational methods predict its bioactivity and binding modes?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₃: 4PIR) and the compound’s InChI string for ligand preparation .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability in lipid bilayers (e.g., POPC membranes) .

- QSAR Models : Train on piperazine derivatives’ logP and IC₅₀ data to predict ADMET properties .

Q. How to resolve contradictions in reported reaction yields or byproducts?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-acetylated byproducts at m/z 312.1) .

- DoE (Design of Experiments) : Vary pH (6–8), solvent (DCM/THF), and catalyst load (0–10 mol%) to map optimal conditions .

- Reproducibility Checks : Validate protocols across labs using standardized reagents (e.g., Sigma-Aldryl grade) .

Q. What analytical techniques assess the compound’s thermal stability?

- Methodological Answer :

- DSC (Differential Scanning Calorimetry) : Melting point (~215°C) and decomposition onset (~250°C) .

- TGA (Thermogravimetric Analysis) : 5% weight loss at 220°C under N₂ atmosphere .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC (C18 column, 90:10 MeCN/H₂O) .

Q. How to safely handle and store the compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles .

- Storage : Desiccate at –20°C under argon; avoid light (UV degradation confirmed at 254 nm) .

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Q. How to resolve ambiguities in NMR or XRD data interpretation?

- Methodological Answer :

- 2D NMR : Perform HSQC and HMBC to assign overlapping piperazine signals (e.g., δ 3.64 vs. δ 3.52) .

- XRD Refinement : Use SHELXL for anisotropic displacement parameters; validate with R-factor (<0.05) .

- DFT Calculations : Gaussian09 to simulate NMR shifts and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.